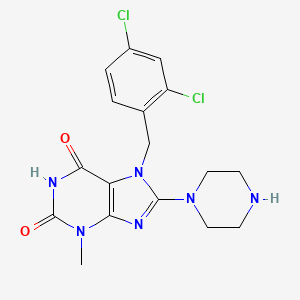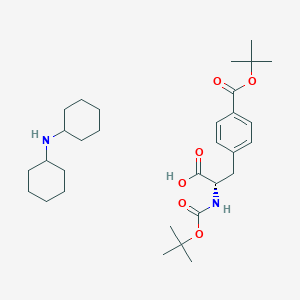
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DBMPO, is a purine derivative that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . Molecular docking performed with the Bacillus paralicheniformis α-amylase enzyme showed that the compound displayed a binding affinity from −8.2 and −8.5 kcal/mol . This interaction results in a reduction of α-amylase activity .
Biochemical Pathways
By inhibiting α-amylase activity, the digestion and absorption of carbohydrates are slowed down . This results in a more regulated and progressive release of glucose into the circulation . Therefore, the compound affects the carbohydrate metabolism pathway, specifically the breakdown of starch molecules .
Pharmacokinetics
The compound’s ADME properties were evaluated via in silico ADMET and molecular docking analysis .
Result of Action
The inhibition of α-amylase activity by the compound leads to a slower digestion and absorption of carbohydrates . This, in turn, causes a slower rise in blood glucose levels following a meal, potentially helping to manage hyperglycemia in diabetic patients .
Vorteile Und Einschränkungen Für Laborexperimente
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several advantages for use in lab experiments. It is a stable compound that can be stored for long periods of time without degradation. It is also relatively easy to use and can be detected using standard spectroscopic techniques. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of new spin traps with improved properties, such as increased selectivity and sensitivity. Another area of research is the application of this compound in the study of aging and age-related diseases. Finally, there is a need for further research into the potential toxicity of this compound and its effects on biological systems.
Conclusion:
In conclusion, this compound is a purine derivative that has been widely studied for its potential applications in scientific research. It can be synthesized through a multi-step reaction process and has been found to be a useful tool in the study of free radicals and reactive oxygen species. This compound has several advantages and limitations for use in lab experiments and has several potential future directions for research.
Synthesemethoden
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be synthesized through a multi-step reaction process involving the reaction of 2,4-dichlorobenzylamine with 3-methyluracil, followed by piperazine addition and oxidation. The synthesis of this compound is a complex process that requires careful attention to detail to ensure a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been widely studied for its potential applications in scientific research. It has been found to be a useful tool in the study of free radicals and reactive oxygen species (ROS) in biological systems. This compound can be used as a spin trap to detect and measure ROS in vitro and in vivo. It has also been used in the study of oxidative stress, inflammation, and aging.
Eigenschaften
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6O2/c1-23-14-13(15(26)22-17(23)27)25(9-10-2-3-11(18)8-12(10)19)16(21-14)24-6-4-20-5-7-24/h2-3,8,20H,4-7,9H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHHDMXSNRGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2946448.png)
![(Z)-5-nitro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2946450.png)

![4-[(Thiophene-2-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B2946452.png)



![Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2946457.png)
